molecular formula C17H19F3N6O B2882868 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide CAS No. 2034349-06-7

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide

Cat. No.: B2882868
CAS No.: 2034349-06-7
M. Wt: 380.375
InChI Key: ABYOCEFBMRHBDJ-UHFFFAOYSA-N
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Description

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazine ring substituted with a carboxamide group, a piperidine ring, and a pyrimidine ring with trifluoromethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the carboxamide group. The piperidine ring is then synthesized and attached to the pyrazine ring. Finally, the pyrimidine ring with trifluoromethyl and methyl groups is introduced. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .

Biological Activity

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide, identified by its CAS number 2034349-06-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19F3N6O
  • Molecular Weight : 380.4 g/mol
  • Structure : The compound features a pyrazine core substituted with a piperidine and a pyrimidine moiety, along with a trifluoromethyl group that may enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)8.3G1 phase cell cycle arrest
HeLa (Cervical)12.0Inhibition of DNA synthesis

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli64 µg/mL

The precise mechanism through which this compound exerts its effects is still under investigation. However, preliminary findings suggest that it may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, potentially affecting downstream targets responsible for cell survival and proliferation.

Study 1: Anticancer Efficacy

In a study published by De Gruyter, researchers evaluated the anticancer efficacy of the compound in xenograft models. Results indicated a significant reduction in tumor volume when treated with the compound compared to control groups.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties, revealing that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains of bacteria. The study highlighted its potential as a scaffold for further modifications to enhance efficacy and reduce toxicity.

Properties

IUPAC Name

5-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O/c1-10-8-22-13(9-21-10)16(27)25-12-3-5-26(6-4-12)15-7-14(17(18,19)20)23-11(2)24-15/h7-9,12H,3-6H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYOCEFBMRHBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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